Methyl 2-bromo-4-chloro-5-nitrobenzoate
Description
Methyl 2-bromo-4-chloro-5-nitrobenzoate is a substituted aromatic ester featuring a bromine atom at position 2, a chlorine atom at position 4, and a nitro group at position 5 on the benzene ring. Its molecular formula is C₈H₅BrClNO₄, with a molecular weight of 294.5 g/mol (calculated). This compound is a derivative of methyl benzoate, where the substituents significantly alter its electronic and steric properties. Such substituted benzoates are often intermediates in pharmaceutical synthesis or agrochemical research due to their reactivity in nucleophilic substitution and coupling reactions. The electron-withdrawing nitro and halogen groups render the aromatic ring highly electron-deficient, influencing its solubility in polar solvents and stability under acidic or basic conditions.
Properties
IUPAC Name |
methyl 2-bromo-4-chloro-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTGYQXAGIOWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-chloro-5-nitrobenzoate typically involves the nitration of methyl 2-bromo-4-chlorobenzoate. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-4-chloro-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.
Scientific Research Applications
Methyl 2-bromo-4-chloro-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-chloro-5-nitrobenzoate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The presence of electron-withdrawing groups like nitro and halogens enhances its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Structural and Reactivity Differences
Substituent Positions :
- In the target compound, bromine at position 2 and chlorine at position 4 create a meta-directing effect for the nitro group at position 5. In contrast, the bromomethyl group in introduces a reactive benzyl bromide moiety, which is more prone to nucleophilic substitution than a ring-bound bromine.
- The methyl group in at position 5 is electron-donating, reducing the ring’s electron deficiency compared to the bromine and chlorine substituents in the target compound.
Molecular Weight and Physical Properties :
- Reactivity: The bromomethyl group in enhances reactivity in alkylation or elimination reactions, whereas the target compound’s ring-bound bromine is less reactive.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
